1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile is a chemical compound with a molecular formula of C9H8ClNS It is characterized by the presence of a chlorothiophene ring attached to a cyclobutane ring, which in turn is bonded to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclobutanone in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with sodium cyanide to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbonitrile group can enhance its binding affinity to certain proteins, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)cyclobutane-1-carbonitrile: Contains a methyl group instead of chlorine.
1-(5-Nitrothiophen-2-yl)cyclobutane-1-carbonitrile: Contains a nitro group instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
880166-07-4 |
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Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-5H2 |
InChI Key |
GBEQDJSTUUKUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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